

Introduction: The Strategic Importance of a Dual-Functionalized Heterocycle

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Compound of Interest

Compound Name: *2-Bromo-5-hydroxypyrazine*

Cat. No.: *B1272152*

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In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the efficiency of a synthetic route is paramount. The strategic selection of building blocks—scaffolds that offer multiple points for diversification—can dramatically accelerate discovery pipelines. **2-Bromo-5-hydroxypyrazine** (CAS: 374063-92-0) represents a quintessential example of such a strategic intermediate.^[1] Its structure, featuring a halogenated and hydroxylated pyrazine core, provides two distinct and highly versatile functional groups. This guide offers an in-depth analysis of these functional groups, exploring their inherent reactivity, the causality behind experimental choices for their transformation, and validated protocols for their application in complex molecule synthesis. For professionals in drug development, understanding the nuanced interplay of the bromo and hydroxyl moieties is key to unlocking the full synthetic potential of this valuable scaffold.^[1]

Core Physicochemical Properties and Structural Dynamics

A foundational understanding of a molecule's properties is critical before its deployment in synthesis. The reactivity of **2-Bromo-5-hydroxypyrazine** is intrinsically linked to its electronic structure and its existence in a tautomeric equilibrium.

Table 1: Physicochemical Properties of **2-Bromo-5-hydroxypyrazine**

Property	Value	Source(s)
Molecular Formula	C ₄ H ₃ BrN ₂ O	[1][2][3]
Molecular Weight	174.98 g/mol	[2][3][4]
CAS Number	374063-92-0	[1][2][3]
Appearance	White to light brown crystalline powder	[1][5]
Melting Point	115-119 °C (decomposes)	[2]
Synonyms	5-Bromo-2(1H)-pyrazinone, 5-Bromo-2-pyrazinol	[1][3]

The Critical Role of Tautomerism

The most significant structural feature of **2-Bromo-5-hydroxypyrazine** is its ability to exist as two tautomers: the aromatic hydroxy form and the non-aromatic keto form (5-Bromo-2(1H)-pyrazinone). This equilibrium is not merely an academic curiosity; it dictates which reaction pathways are accessible. The keto-enol tautomerism is fundamental to the reactivity of many heterocyclic systems.[6] In solution, the position of this equilibrium is influenced by factors such as solvent polarity, pH, and temperature. From a synthetic standpoint, the hydroxyl form presents a nucleophilic oxygen and a reactive C-Br bond on an aromatic ring, while the keto form offers an amide-like structure with different reactive sites. The IUPAC name, 5-bromo-1H-pyrazin-2-one, suggests that the keto form is considered the preferred tautomer for naming conventions.[3]

Caption: Tautomeric equilibrium of **2-Bromo-5-hydroxypyrazine**.

The Bromine Atom: A Gateway to Carbon-Carbon and Carbon-Nitrogen Bond Formation

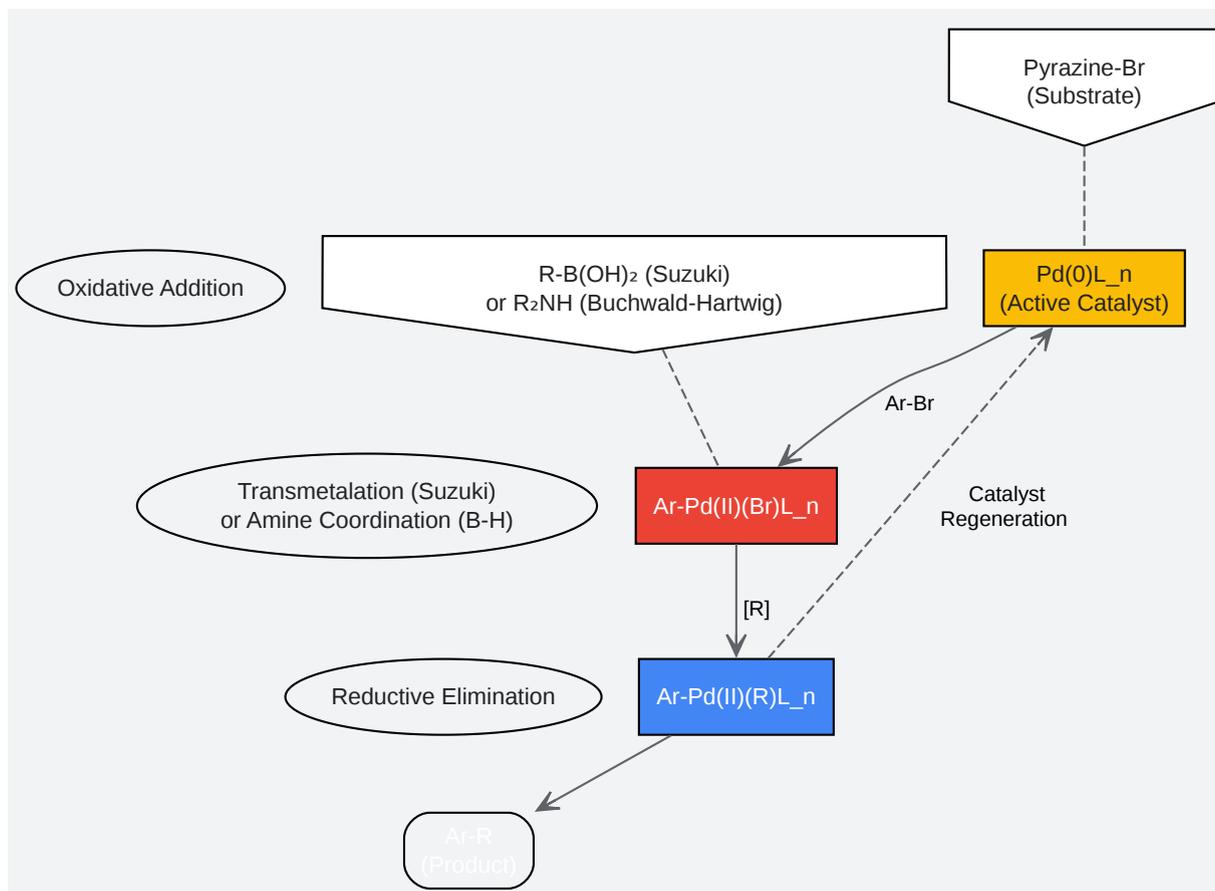
The bromine atom at the C2 position is arguably the most synthetically exploited functional group on the molecule. Its reactivity is significantly enhanced by the electron-deficient nature of the pyrazine ring. The two ring nitrogens withdraw electron density, polarizing the C-Br bond and making the carbon atom susceptible to oxidative addition by a low-valent metal catalyst,

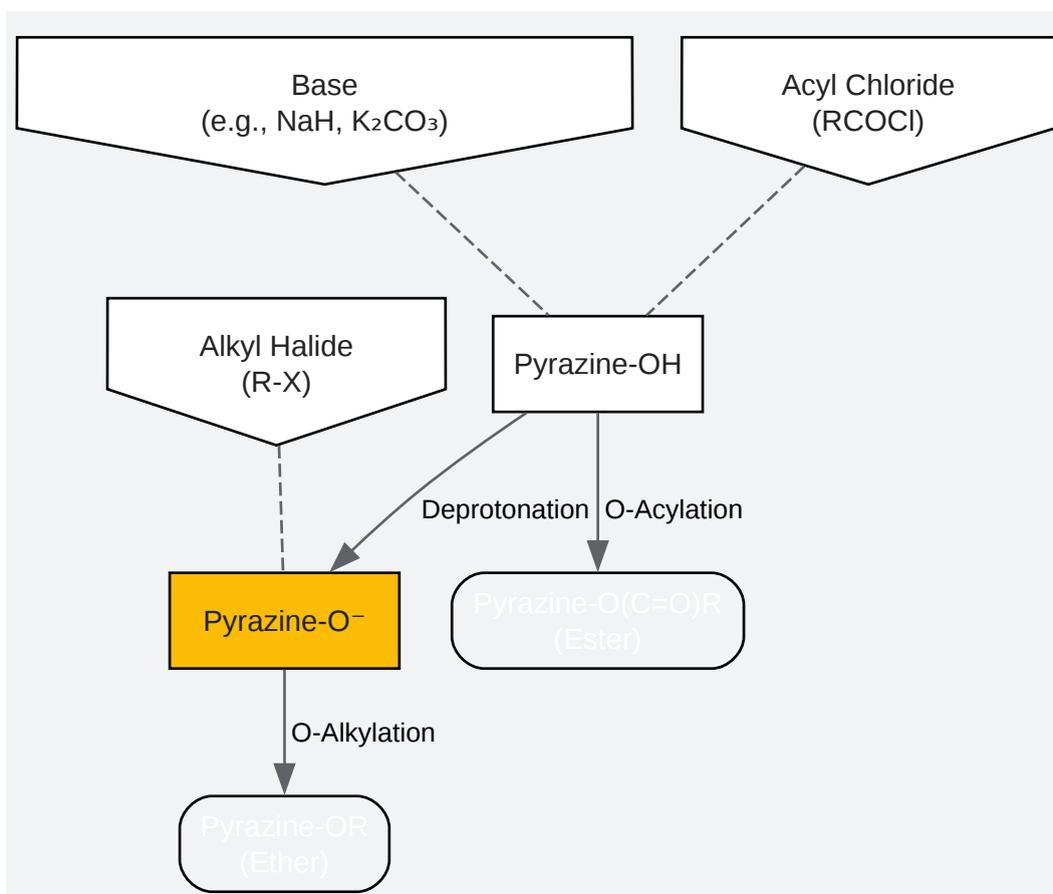
such as Palladium(0). This activation is the cornerstone of its utility in cross-coupling reactions.

[7][8]

Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis

The C-Br bond serves as a highly efficient "handle" for constructing complex molecular architectures via palladium-catalyzed reactions. The general reactivity trend for aryl halides in these reactions is $I > Br > Cl$, positioning bromopyrazines as an ideal balance of high reactivity and substrate stability.[7][8]





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